2,5-dioxo-1-[4-(trifluoromethoxy)phenyl]pyrrolidin-3-yl N-(1,3-benzodioxol-5-ylmethyl)-N'-[3-(trifluoromethyl)phenyl]carbamimidothioate
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Overview
Description
3-[([(1,3-BENZODIOXOL-5-YLMETHYL)AMINO]{[3-(TRIFLUOROMETHYL)PHENYL]IMINO}METHYL)SULFANYL]-2,5-DIOXO-1-[4-(TRIFLUOROMETHOXY)PHENYL]PYRROLIDINE is a complex organic compound that features a unique combination of functional groups, including benzodioxole, trifluoromethyl, and pyrrolidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[([(1,3-BENZODIOXOL-5-YLMETHYL)AMINO]{[3-(TRIFLUOROMETHYL)PHENYL]IMINO}METHYL)SULFANYL]-2,5-DIOXO-1-[4-(TRIFLUOROMETHOXY)PHENYL]PYRROLIDINE typically involves multi-step organic synthesis. The process begins with the preparation of the benzodioxole and trifluoromethyl phenyl intermediates, followed by their coupling through various organic reactions such as nucleophilic substitution and condensation reactions. The final step involves the formation of the pyrrolidine ring under controlled conditions .
Industrial Production Methods
For industrial-scale production, the synthesis is optimized to ensure high yield and purity. This involves the use of efficient catalysts, high-throughput reactors, and stringent quality control measures. The process is designed to be scalable and cost-effective, making it suitable for large-scale manufacturing .
Chemical Reactions Analysis
Types of Reactions
3-[([(1,3-BENZODIOXOL-5-YLMETHYL)AMINO]{[3-(TRIFLUOROMETHYL)PHENYL]IMINO}METHYL)SULFANYL]-2,5-DIOXO-1-[4-(TRIFLUOROMETHOXY)PHENYL]PYRROLIDINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield amines and alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzodioxole and trifluoromethyl phenyl moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and alcohols, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-[([(1,3-BENZODIOXOL-5-YLMETHYL)AMINO]{[3-(TRIFLUOROMETHYL)PHENYL]IMINO}METHYL)SULFANYL]-2,5-DIOXO-1-[4-(TRIFLUOROMETHOXY)PHENYL]PYRROLIDINE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Mechanism of Action
The mechanism of action of 3-[([(1,3-BENZODIOXOL-5-YLMETHYL)AMINO]{[3-(TRIFLUOROMETHYL)PHENYL]IMINO}METHYL)SULFANYL]-2,5-DIOXO-1-[4-(TRIFLUOROMETHOXY)PHENYL]PYRROLIDINE involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-Benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: These compounds share the benzodioxole moiety and are studied for their anticancer properties.
Benzodioxol carboxamide derivatives: These compounds are investigated for their antidiabetic potential and other biological activities.
Organoselenium compounds incorporating benzo[d][1,3]dioxole:
Uniqueness
3-[([(1,3-BENZODIOXOL-5-YLMETHYL)AMINO]{[3-(TRIFLUOROMETHYL)PHENYL]IMINO}METHYL)SULFANYL]-2,5-DIOXO-1-[4-(TRIFLUOROMETHOXY)PHENYL]PYRROLIDINE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its trifluoromethyl and pyrrolidine moieties contribute to its high stability and reactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C27H19F6N3O5S |
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Molecular Weight |
611.5 g/mol |
IUPAC Name |
[2,5-dioxo-1-[4-(trifluoromethoxy)phenyl]pyrrolidin-3-yl] N'-(1,3-benzodioxol-5-ylmethyl)-N-[3-(trifluoromethyl)phenyl]carbamimidothioate |
InChI |
InChI=1S/C27H19F6N3O5S/c28-26(29,30)16-2-1-3-17(11-16)35-25(34-13-15-4-9-20-21(10-15)40-14-39-20)42-22-12-23(37)36(24(22)38)18-5-7-19(8-6-18)41-27(31,32)33/h1-11,22H,12-14H2,(H,34,35) |
InChI Key |
UNTRSTVZRRHBNF-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC=C(C=C2)OC(F)(F)F)SC(=NCC3=CC4=C(C=C3)OCO4)NC5=CC=CC(=C5)C(F)(F)F |
Origin of Product |
United States |
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